![molecular formula C19H21BrN2O2 B3571723 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine](/img/structure/B3571723.png)
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine
Übersicht
Beschreibung
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family of drugs. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine acts on the central nervous system by increasing the levels of dopamine, serotonin, and norepinephrine. It binds to and activates the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of dopamine and serotonin release. This leads to an increase in the activity of these neurotransmitters, resulting in the observed effects of 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle stiffness. These effects are similar to those observed with other stimulant drugs, such as amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects are well-characterized. However, 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine is a controlled substance in many countries, which limits its availability for research purposes. Additionally, the potential for abuse and toxicity must be taken into consideration when using 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine in laboratory experiments.
Zukünftige Richtungen
Further research is needed to fully understand the potential therapeutic applications of 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease. Additionally, the development of more selective TAAR1 agonists could lead to the development of safer and more effective drugs for the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine has also been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-7-5-16(6-8-18)19(23)22-11-9-21(10-12-22)14-15-3-2-4-17(20)13-15/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPHESWISJELMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Bromobenzyl)piperazin-1-yl](4-methoxyphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.